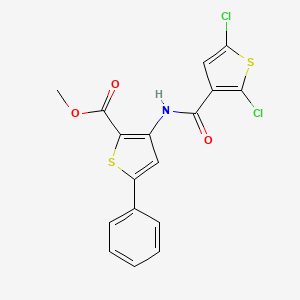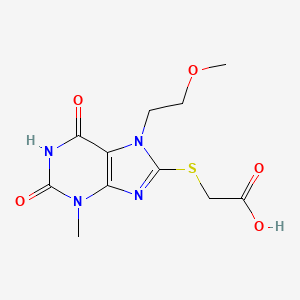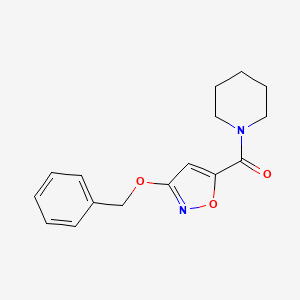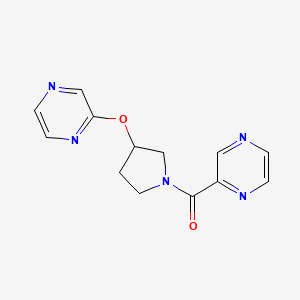
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It likely contains a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also seems to have carboxamide and carboxylate functional groups .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The thiophene rings might be involved in electrophilic aromatic substitution reactions, while the carboxamide and carboxylate groups could participate in various acid-base and nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, a thiophene derivative, has notable applications in the field of chemical synthesis. One study demonstrated its use in creating thiophene-2,4-diols, leading to the production of 3,5-dialkoxythiophene-2-carboxylic acids. These acids could be transformed into ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's utility in diverse chemical reactions (Corral & Lissavetzky, 1984).
Genotoxic and Carcinogenic Potentials
Thiophene derivatives, including Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate, have been assessed for their genotoxic and carcinogenic potentials. A study employing in vitro and in silico methodologies found that these compounds do not exhibit positive responses in Ames tests for mutagenicity, and DNA damage was observed only at high concentrations in specific assays. This research is vital in understanding the safety profile of thiophene derivatives in pharmaceutical and chemical products (Lepailleur et al., 2014).
Anticonvulsant Properties
Research into anticonvulsant enaminones has included derivatives similar to Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate. These studies focus on understanding the crystal structures of such compounds and their implications for anticonvulsant properties, contributing to the development of new pharmaceutical agents (Kubicki, Bassyouni, & Codding, 2000).
Polymer Solar Cells
In the field of renewable energy, specifically polymer solar cells, thiophene derivatives have shown promise. A study highlighted the use of a methyl thiophene-3-carboxylate-based polymer in creating efficient, non-fullerene-type polymer solar cells. This research underscores the potential of thiophene derivatives in developing new materials for solar energy applications (Park et al., 2017).
Antipathogenic Activity
Thiophene derivatives have been studied for their antipathogenic properties, particularly against bacterial strains capable of forming biofilms. This research could pave the way for developing new antimicrobial agents with enhanced antibiofilm capabilities, a critical need in the fight against resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S2/c1-23-17(22)14-11(8-12(24-14)9-5-3-2-4-6-9)20-16(21)10-7-13(18)25-15(10)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXTZEITLPRVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2,5-dichlorothiophene-3-carboxamido)-5-phenylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)

![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2923179.png)
![N-{4-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]phenyl}but-2-ynamide](/img/structure/B2923182.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)